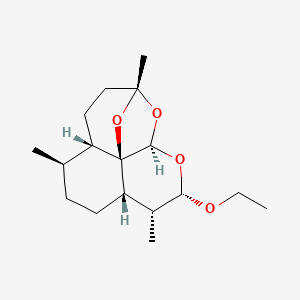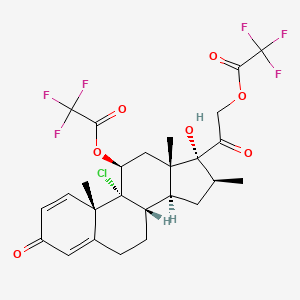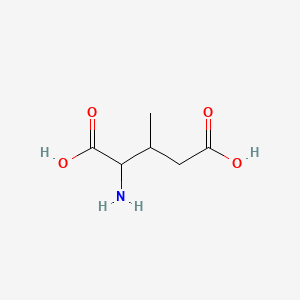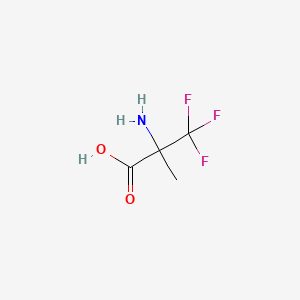
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
Overview
Description
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is an organic compound with the molecular formula C4H6F3NO2. It is a derivative of alanine, where the methyl group is substituted with a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2-methylpropanoic acid and trifluoromethylamine.
Reaction Conditions: The synthesis involves a series of reactions including halogenation, amination, and hydrolysis. For instance, 2-methylpropanoic acid can be halogenated to form 2-bromo-3,3,3-trifluoro-2-methylpropanoic acid, which is then subjected to nucleophilic substitution with ammonia to introduce the amino group.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products:
Oxidation Products: Oxidation typically yields oxo derivatives such as 2-oxo-3,3,3-trifluoro-2-methylpropanoic acid.
Reduction Products: Reduction can produce compounds like 2-hydroxy-3,3,3-trifluoro-2-methylpropanoic acid.
Substitution Products: Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its use in developing pharmaceuticals, particularly those targeting metabolic and neurological disorders.
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects.
Comparison with Similar Compounds
3,3,3-Trifluoro-2-methylpropanoic acid: Similar structure but lacks the amino group.
2-Amino-3,3,3-trifluoro-2-hydroxypropanoic acid: Contains a hydroxyl group instead of a methyl group.
2-Amino-3,3,3-trifluoro-2-ethylpropanoic acid: Has an ethyl group instead of a methyl group.
Uniqueness: 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid is unique due to the combination of the trifluoromethyl group and the amino group, which imparts distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-amino-3,3,3-trifluoro-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQBFDPQDFDHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907260 | |
| Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-23-1, 55601-02-0, 102210-02-6 | |
| Record name | 3,3,3-Trifluoro-2-methylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoro-2-aminoisobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055601020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidine, 1-[(1-oxido-2-pyridinyl)thio]- (9CI)](/img/new.no-structure.jpg)
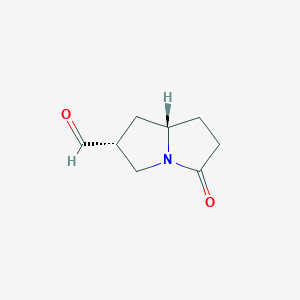
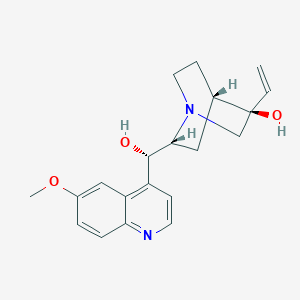

![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)
![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)

![[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate](/img/structure/B1140851.png)

